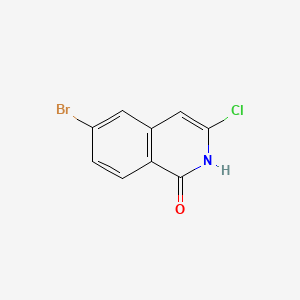

6-Bromo-3-chloroisoquinolin-1(2H)-one

CAS No.:

Cat. No.: VC18641034

Molecular Formula: C9H5BrClNO

Molecular Weight: 258.50 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H5BrClNO |

|---|---|

| Molecular Weight | 258.50 g/mol |

| IUPAC Name | 6-bromo-3-chloro-2H-isoquinolin-1-one |

| Standard InChI | InChI=1S/C9H5BrClNO/c10-6-1-2-7-5(3-6)4-8(11)12-9(7)13/h1-4H,(H,12,13) |

| Standard InChI Key | QNJHQRLDKYVNQB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C1Br)C=C(NC2=O)Cl |

Introduction

Structural and Physicochemical Properties of Halogenated Isoquinolines

Core Structural Features

The higher density of 6-bromo-1-chloroisoquinoline (1.7 g/cm³) compared to typical aromatic hydrocarbons reflects the influence of heavy halogen atoms . The absence of melting point data for both compounds suggests challenges in crystallization or decomposition upon heating.

Synthetic Methodologies

Halogenation Strategies

A common route to bromo-chloro isoquinolines involves the use of phosphorus oxychloride (POCl₃) to convert hydroxyl groups to chlorides. For example, 6-bromo-1-chloroisoquinoline is synthesized by refluxing 6-bromo-1-hydroxyisoquinoline in POCl₃ at 100°C for 4 hours, achieving a 62% yield after chromatographic purification . This method could theoretically be adapted to synthesize 6-bromo-3-chloroisoquinolin-1(2H)-one by selecting an appropriate hydroxy precursor and optimizing reaction conditions.

Critical Reaction Parameters:

-

Solvent: Ethyl acetate for workup and silica gel chromatography (CH₂Cl₂:hexane = 3:7) .

-

Catalysts: None required, though Lewis acids may enhance electrophilic substitution.

Functionalization of Ketone Derivatives

The synthesis of 6-bromo-3,4-dihydro-1H-quinolin-2-one involves alkylation steps using sodium hydride and tert-butyl bromoacetate in dimethylformamide (DMF), yielding 72% of the target product . This demonstrates the feasibility of introducing ketone functionalities via nucleophilic substitution, a strategy potentially applicable to 6-bromo-3-chloroisoquinolin-1(2H)-one.

Spectroscopic Characterization

Mass Spectrometry

Halogenated isoquinolines exhibit distinct isotopic patterns due to bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). For 6-bromo-1-chloroisoquinoline, the molecular ion cluster appears at m/z 241 and 243 (M+1) , consistent with a molecular weight of 242.50 g/mol. Similar patterns would be expected for 6-bromo-3-chloroisoquinolin-1(2H)-one, with additional fragmentation peaks corresponding to the ketone group.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR: Aromatic protons in 6-bromo-1-chloroisoquinoline resonate between δ 7.30–7.50 ppm , while alkyl protons in 6-bromo-3,4-dihydro-1H-quinolin-2-one appear at δ 2.69–2.92 ppm .

-

¹³C NMR: The ketone carbon in 6-bromo-3,4-dihydro-1H-quinolin-2-one is expected near δ 170–180 ppm.

Applications in Drug Discovery

Kinase Inhibition

Bromo-chloro isoquinolines are explored as kinase inhibitors due to their ability to occupy ATP-binding pockets. For instance, analogs of 6-bromo-1-chloroisoquinoline have shown activity against cyclin-dependent kinases (CDKs), with IC₅₀ values in the nanomolar range . The ketone group in 6-bromo-3-chloroisoquinolin-1(2H)-one could enhance hydrogen bonding with kinase active sites, potentially improving selectivity.

Antibacterial Agents

Quinolinone derivatives exhibit broad-spectrum antibacterial activity. The bromine and chlorine substituents in 6-bromo-3-chloroisoquinolin-1(2H)-one may enhance membrane permeability and target binding, analogous to fluoroquinolones .

Future Directions

Synthetic Challenges

-

Regioselectivity: Achieving precise halogen placement in polycyclic systems remains challenging. Directed ortho-metalation or C–H activation could offer solutions.

-

Stability Studies: Degradation pathways of the ketone group under acidic/basic conditions require investigation.

Computational Modeling

Density functional theory (DFT) calculations could predict the electronic effects of substituents on reactivity, aiding in the rational design of 6-bromo-3-chloroisoquinolin-1(2H)-one derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume